molecular formula C5H12N2S B1273340 sec-Butyl-thiourea CAS No. 6814-99-9

sec-Butyl-thiourea

Cat. No. B1273340
CAS RN: 6814-99-9
M. Wt: 132.23 g/mol
InChI Key: WFDOLCYFWRFQEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

SBTU can be synthesized from easily existing raw resources . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular formula of SBTU is C5H12N2S . The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å .


Chemical Reactions Analysis

Thioureas derived from primary amines and carbamoyl-protected isothiocyanates react with the Burgess reagent to give the corresponding guanidines via either a stepwise or one-pot procedure .

Scientific Research Applications

Biological Applications

Thiourea and its derivatives, including sec-Butyl-thiourea, have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . They have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .

Antibacterial Properties

Thiourea derivatives have shown strong activity against various bacterial strains. For instance, one of the compounds demonstrated strong activity against Staphylococcus epidermidis (MRSE) and methicillin-resistant S. aureus (MRSA) strains .

Antioxidant Properties

Thiourea derivatives also exhibit antioxidant properties, which can be beneficial in various biological applications .

Anticancer Properties

Thiourea derivatives have been found to possess anticancer properties, making them potential candidates for cancer treatment .

Anti-Inflammatory Properties

Thiourea derivatives have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases .

Anti-Alzheimer Properties

Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease due to their anti-Alzheimer properties .

Antituberculosis Properties

Thiourea derivatives have been found to possess antituberculosis properties, making them potential candidates for tuberculosis treatment .

Antimalarial Properties

Thiourea derivatives have shown potential in the treatment of malaria due to their antimalarial properties .

Safety and Hazards

Thiourea is harmful if swallowed and suspected of causing cancer and damaging the unborn child . It may form combustible dust concentrations in air .

Future Directions

SBTU has been studied regarding its antimicrobial activities and its antifungal and antibacterial efficiency was tested against five microorganism strains . Due to these behaviors, it can be used as future candidates in cleaning as well as in agriculture features . The corrosion inhibition behavior was also studied using chromium and aluminum metals .

properties

IUPAC Name

butan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDOLCYFWRFQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391667
Record name sec-Butyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butyl-thiourea

CAS RN

6814-99-9
Record name sec-Butyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the research confirms the presence of sec-butyl isothiocyanate in both wasabi and mustard, it concludes that this compound exists in much smaller quantities compared to allyl isothiocyanate. The study found a ratio of 100:7-10 for allyl isothiocyanate to sec-butyl isothiocyanate in wasabi and 100:5 in mustard []. This suggests that while sec-butyl isothiocyanate might contribute to the overall flavor profile, its role in the pungency of these plants is likely minor compared to allyl isothiocyanate. Further research focusing on sensory analysis would be needed to fully understand the specific contribution of sec-butyl isothiocyanate to the taste and aroma of wasabi and mustard.

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